molecular formula C22H23NO4 B1588548 Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate CAS No. 179162-64-2

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

Cat. No. B1588548
M. Wt: 365.4 g/mol
InChI Key: JLCLOAYOQLRDSK-UHFFFAOYSA-N
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Description

“Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate” is a chemical compound with the molecular formula C22H23NO4 . It has an average mass of 365.422 Da and a monoisotopic mass of 365.162720 Da .


Synthesis Analysis

The synthesis of this compound involves a reaction mixture of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate in ethanol and THF, to which 2N sodium hydroxide solution is added. The mixture is then refluxed at 80-90 °C for 2 hours .


Molecular Structure Analysis

The molecule contains a total of 52 bonds, including 29 non-H bonds, 18 multiple bonds, 9 rotatable bonds, 1 double bond, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 aromatic ester, 1 aromatic ether, and 1 Isoxazole .


Chemical Reactions Analysis

The synthesis process involves the reaction of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate with a 2N sodium hydroxide solution in a mixture of ethanol and THF .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C22H23NO4 and a molecular weight of 365.42232 g/mol . Its IUPAC name is methyl 4-{5-[4-(pentyloxy)phenyl]-1,2-oxazol-3-yl}benzoate .

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

Research has demonstrated the intricate molecular structures and hydrogen bonding properties in related compounds. For instance, studies on methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate reveal complex sheets formed by a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds, indicating a complex molecular architecture and intermolecular interactions (Portilla et al., 2007).

Mesomorphic Behavior and Photoluminescence

Mesomorphic behavior and photoluminescent properties are significant in similar compounds. For instance, derivatives containing 1,3,4-oxadiazole fluorophores show a range of mesophases with wide mesomorphic temperature ranges, as well as strong blue fluorescence emissions and good photoluminescence quantum yields (Han et al., 2010).

Impact of Terminal Substituents on Mesophase Behavior

The impact of terminal substituents on mesophase behavior is a crucial aspect of research in compounds with similar structures. Studies show that varying the terminal polar substituent can significantly influence the mesomorphic properties of derivatives in their pure or mixed states (Naoum et al., 2011).

Chemosensors and Anion Sensing

Research has been conducted on compounds like methyl 4-(5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) benzoate, which act as selective and colorimetric fluoride chemosensors. These compounds display significant optical shifts upon addition of F−, indicating their potential in anion sensing applications (Ma et al., 2013).

Crystal Structures and Surface Analyses

The crystal structures and surface analyses of similar compounds have been explored, providing insights into intermolecular contacts and packing patterns in the crystals, which are fundamental for understanding their properties and potential applications (Nizammohideen et al., 2019).

Synthesis of Functionalised Derivatives

The synthesis of highly functionalised derivatives, starting from similar compounds, plays a significant role in advancing research in this field. These compounds serve as convenient scaffolds for synthesizing a variety of functionalized chemical entities (Ruano et al., 2005).

properties

IUPAC Name

methyl 4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-3-4-5-14-26-19-12-10-17(11-13-19)21-15-20(23-27-21)16-6-8-18(9-7-16)22(24)25-2/h6-13,15H,3-5,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCLOAYOQLRDSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444199
Record name Methyl 4-{5-[4-(pentyloxy)phenyl]-1,2-oxazol-3-yl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

CAS RN

179162-64-2
Record name Methyl 4-{5-[4-(pentyloxy)phenyl]-1,2-oxazol-3-yl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dimethylformamide (44 ml), 1-amino-1-(4-methoxycarbonylphenyl)-3-oxo-3-(4-pentyloxyphenyl)-1-propene (5.5 g) and hydroxylamine hydrochloride (2.0 g) were charged in 300-ml three-necked flask at room temperature and heated, and the reaction was carried out at the inner temperature of 55 to 60° C. for 4 hours. After completion of the reaction, the mixture was cooled down to room temperature, and acetonitrile (110 ml) was added to separate the crystals. The inner temperature was made 0 to 5° C., and the crystals were filtered and washed with acetonitrile (28 ml) and water (110 ml). The crystals were dried overnight in vacuo to give methyl 4-[5-(4-pentyloxyphenyl)isoxazol-3-yl]benzoate (5.21 g)
Quantity
44 mL
Type
reactant
Reaction Step One
Name
1-amino-1-(4-methoxycarbonylphenyl)-3-oxo-3-(4-pentyloxyphenyl)-1-propene
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The solution of 1-(4-Methoxycarbonylphenyl)-3-(4-pentyloxyphenyl)propane-1,3-dione (1.00 g) and hydroxylamine hydrochloride (567 mg) in methanol (10 ml) was refluxed for 10 hours. The reaction mixture was diluted with ethyl acetate (50 ml) and washed with water (50 ml×2), brine (50 ml). The organic layer was dried over magnesium sulfate and the solvents were removed under reduced pressure. The residue was triturated with acetonitrile (10 ml), collected by filtration, and dried under reduced pressure to give Methyl 4-[5-(4-pentyloxyphenyl)isoxazol-3-yl]benzoate (0.74 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
567 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-Methoxycarbonylphenylhydroxyiminomethyl chloride (16.98 g) and 4-n-pentyloxyphenylacetylene (18.96 g) in tetrahydrofuran (170 ml) was added triethylamine (14.4 ml) in tetrahydrofuran (140 ml) over a period of 2 hours at 40° C. and the mixture was stirred at 40° C. for 30 minutes. The mixture was diluted with dichloromethane and washed with water and brine. The separated organic layer was dried over magnesium sulfate and evaporated under reduced pressure. The residue was triturated with acetonitrile. The precipitate was collected by filtration and dried to give Methyl 4-[5-(4-n-pentyloxyphenyl)isoxazol-3-yl]benzoate (24.56 g).
Quantity
16.98 g
Type
reactant
Reaction Step One
Quantity
18.96 g
Type
reactant
Reaction Step One
Quantity
14.4 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Rao, I Hussain, V Rao, S Sen… - Synthetic …, 2019 - Taylor & Francis
A concise synthesis of key isoxazole-based side chain of Micafungin, an USFDA approved anti-fungal agent, has been delineated. The route design notably involves a one pot …
Number of citations: 2 www.tandfonline.com

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